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Abstract
Isamfazone is a pyridazinone derivative recognized for its anti-inflammatory and analgesic

properties, primarily in veterinary medicine. This technical guide provides a comprehensive

overview of the known chemical properties and structural characteristics of Isamfazone. Due to

the limited availability of specific experimental data in publicly accessible literature, this

document combines established information with generalized experimental protocols and likely

mechanistic pathways relevant to its therapeutic class. This guide is intended to serve as a

foundational resource for researchers and professionals involved in drug development and

chemical analysis.

Chemical Identity and Structure
Isamfazone, with the CAS Number 55902-02-8, is chemically identified as N-methyl-2-(6-oxo-

3-phenylpyridazin-1(6H)-yl)-N-(1-phenylpropan-2-yl)acetamide. Its molecular formula is

C₂₂H₂₃N₃O₂, corresponding to a molecular weight of 361.44 g/mol .

The chemical structure of Isamfazone incorporates a central pyridazinone ring, a phenyl group,

and an N-substituted acetamide moiety.

Figure 1: Chemical structure of Isamfazone.
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Physicochemical Properties
Specific experimental data for the physicochemical properties of Isamfazone are not widely

available in the public domain. The following table summarizes the known identifiers and

provides placeholders for key properties that would be determined experimentally.

Property Value Source

IUPAC Name

N-methyl-2-(6-oxo-3-

phenylpyridazin-1(6H)-yl)-N-(1-

phenylpropan-2-yl)acetamide

[1]

CAS Number 55902-02-8 [1]

Molecular Formula C₂₂H₂₃N₃O₂ [1]

Molecular Weight 361.44 g/mol [1]

Appearance Solid powder [1]

Melting Point Data not available

Boiling Point Data not available

pKa Data not available

Solubility in Water
Data not available (generally

reported as limited)

Solubility in DMSO Soluble [1]

Solubility in Ethanol Data not available

SMILES
CC(Cc1ccccc1)N(C)C(=O)Cn1

c(=O)ccc(c2ccccc2)n1
[1]

InChI

InChI=1S/C22H23N3O2/c1-

17(15-18-9-5-3-6-10-

18)24(2)22(27)16-25-

21(26)14-13-20(23-25)19-11-

7-4-8-12-19/h3-14,17H,15-

16H2,1-2H3

[1]
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Spectroscopic Data
Detailed experimental spectroscopic data for Isamfazone (NMR, IR, Mass Spectrometry) are

not readily available in scientific literature. The following sections outline the expected spectral

features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Isamfazone is expected to show signals

corresponding to the aromatic protons of the two phenyl rings, the protons on the

pyridazinone ring, the methylene and methine protons of the N-substituted side chain, and

the methyl protons. The exact chemical shifts and coupling patterns would provide detailed

information about the connectivity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each of the 22

carbon atoms in their unique chemical environments, including the carbonyl carbons of the

amide and pyridazinone moieties, the aromatic carbons, and the aliphatic carbons of the side

chain.

Infrared (IR) Spectroscopy
The IR spectrum of Isamfazone is predicted to exhibit characteristic absorption bands for its

functional groups:

C=O stretching: Strong absorptions are expected for the amide and pyridazinone carbonyl

groups.

C-N stretching: Bands corresponding to the carbon-nitrogen bonds within the amide and

pyridazinone ring would be present.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed.

Aromatic C=C stretching: Multiple bands are expected for the phenyl rings.

Mass Spectrometry (MS)
Mass spectrometry of Isamfazone would show a molecular ion peak corresponding to its

molecular weight. The fragmentation pattern would likely involve cleavage of the amide bond
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and fragmentation of the N-substituted side chain, providing further confirmation of the

structure.

Experimental Protocols
Specific experimental protocols for the determination of Isamfazone's chemical properties

have not been published. The following are generalized methodologies commonly employed for

the analysis of pharmaceutical compounds.

Melting Point Determination (General Protocol)
General Workflow for Melting Point Determination

Sample Preparation
(Dry, finely powdered Isamfazone)

Capillary Tube Loading

Melting Point Apparatus Setup

Heating and Observation

Record Melting Range

Click to download full resolution via product page

Figure 2: General workflow for melting point determination.

Sample Preparation: A small sample of Isamfazone is finely powdered and thoroughly dried.
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Capillary Loading: The powdered sample is packed into a capillary tube.

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

Heating and Observation: The sample is heated at a controlled rate, and the temperature at

which melting begins and is complete is observed.

Data Recording: The melting range is recorded.

Solubility Determination (General Protocol)

General Workflow for Solubility Determination

Add excess Isamfazone to solvent

Equilibrate at constant temperature
(e.g., shaking/stirring)

Separate solid from solution
(e.g., centrifugation, filtration)

Analyze supernatant concentration
(e.g., HPLC, UV-Vis)

Calculate Solubility

Click to download full resolution via product page

Figure 3: General workflow for solubility determination.

Sample Preparation: An excess amount of Isamfazone is added to a known volume of the

solvent of interest (e.g., water, ethanol, DMSO).
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Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a

sufficient period to reach equilibrium.

Phase Separation: The undissolved solid is separated from the saturated solution by

centrifugation or filtration.

Analysis: The concentration of Isamfazone in the clear supernatant is determined using a

suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or

UV-Visible Spectroscopy.

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL).

Mechanism of Action (Proposed)
As a non-steroidal anti-inflammatory drug (NSAID), Isamfazone is likely to exert its therapeutic

effects through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the

inflammatory cascade.

Inhibition of the Cyclooxygenase Pathway
The generally accepted mechanism of action for NSAIDs involves the inhibition of COX-1

and/or COX-2. These enzymes are responsible for the conversion of arachidonic acid to

prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking this

pathway, Isamfazone would reduce the production of pro-inflammatory prostaglandins. The

specific selectivity of Isamfazone for COX-1 versus COX-2 has not been reported in the

available literature.
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General Mechanism of Action for NSAIDs

Cell Membrane Phospholipids

Arachidonic Acid
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Inflammation, Pain, Fever

Isamfazone
(Proposed)

Inhibition
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Figure 4: Proposed general mechanism of action for Isamfazone.

Conclusion
Isamfazone is a pyridazinone derivative with established anti-inflammatory and analgesic

applications. While its fundamental chemical identity is well-documented, a significant gap

exists in the publicly available, detailed experimental data regarding its physicochemical

properties, spectroscopic characteristics, and specific mechanism of action. The information

and generalized protocols presented in this guide provide a framework for researchers and

drug development professionals. Further experimental investigation is required to fully

elucidate the quantitative chemical properties and detailed biological activity of Isamfazone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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